

PSI-7409: A Comprehensive Technical Guide to the Active Metabolite of Sofosbuvir

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Compound of Interest

Compound Name: *PSI-7409 tetrasodium*

Cat. No.: *B15567963*

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Abstract

PSI-7409, the pharmacologically active triphosphate metabolite of the direct-acting antiviral agent sofosbuvir, is a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. This document provides an in-depth technical overview of PSI-7409, including its chemical structure, physicochemical and pharmacological properties, mechanism of action, and detailed experimental protocols for its characterization. The information is intended to serve as a valuable resource for researchers and professionals involved in the study of HCV and the development of antiviral therapies.

Chemical Structure and Properties

PSI-7409 is a uridine nucleotide analog that, after intracellular formation from its prodrug sofosbuvir, acts as a chain terminator in the replication of the HCV genome.

Chemical Identity:

Identifier	Value
Systematic Name	((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate
Synonyms	Sofosbuvir triphosphate, GS-461203
Molecular Formula	C ₁₀ H ₁₆ FN ₂ O ₁₄ P ₃

Physicochemical Properties:

Property	Value	Source
Molecular Weight	500.16 g/mol	[1]
Appearance	White to off-white solid	
Solubility	Soluble in water	

Pharmacological Properties

PSI-7409 is a potent and selective inhibitor of the HCV NS5B polymerase, exhibiting pan-genotypic activity.

Mechanism of Action:

PSI-7409 mimics the natural uridine triphosphate and is incorporated into the nascent HCV RNA strand by the NS5B polymerase. Upon incorporation, the 2'-fluoro and 2'-C-methyl modifications on the ribose sugar sterically hinder the addition of the subsequent nucleotide, leading to premature chain termination and halting viral replication.

In Vitro Activity:

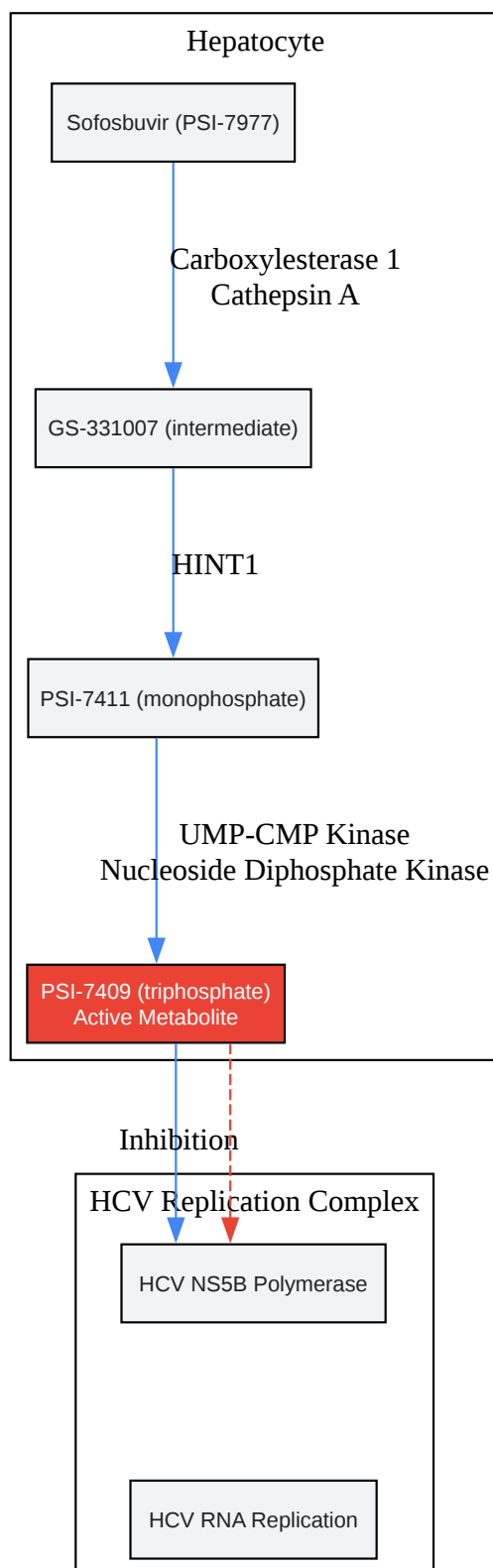
HCV Genotype	IC ₅₀ (μM)
1b (Con1)	1.6
2a (JFH1)	2.8
3a	0.7
4a	2.6

Data sourced from MedChemExpress

Signaling Pathway and Experimental Workflows

Metabolic Activation of Sofosbuvir to PSI-7409

Sofosbuvir is a prodrug that undergoes intracellular metabolism to form the active triphosphate, PSI-7409. This multi-step process is initiated in hepatocytes.

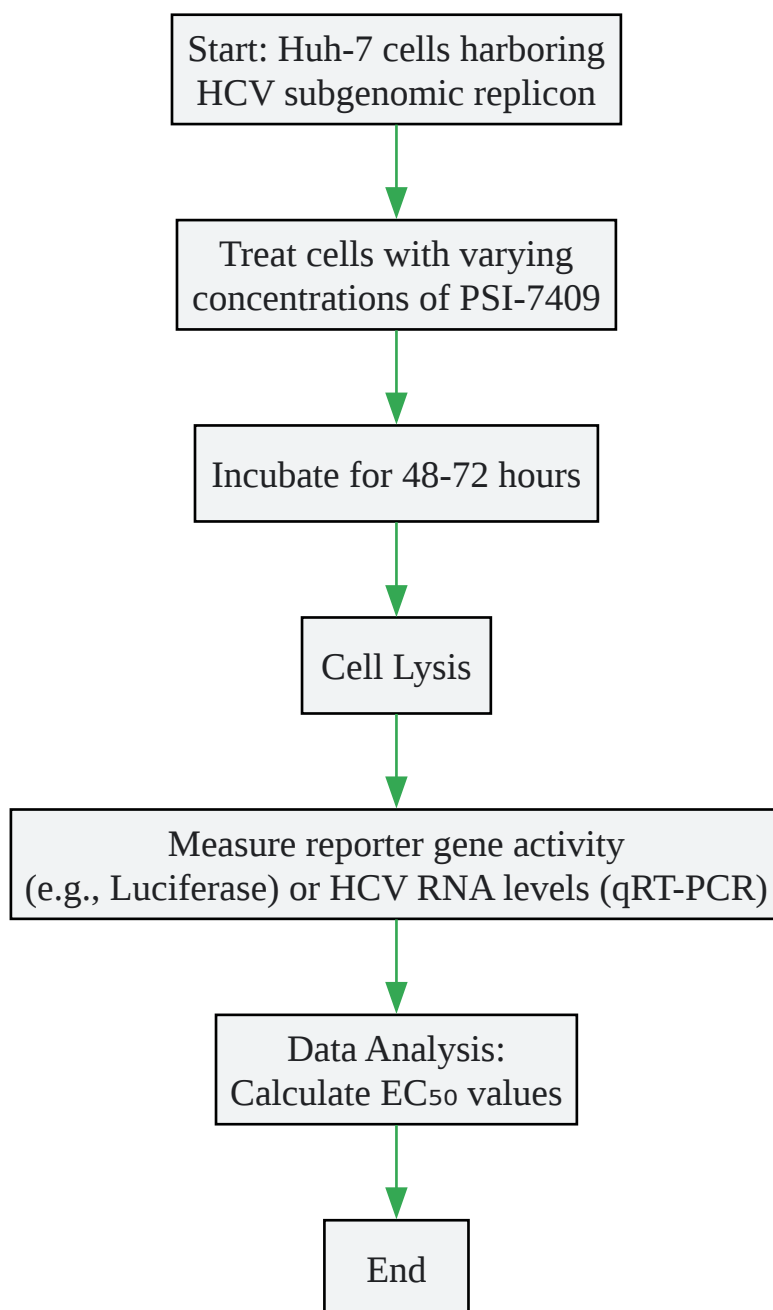


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Caption: Metabolic activation of sofosbuvir to PSI-7409 in hepatocytes.

Experimental Workflow: HCV Replicon Assay

The HCV replicon assay is a cell-based method to evaluate the antiviral activity of compounds like PSI-7409.



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Caption: Generalized workflow for an HCV replicon assay.

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant HCV NS5B.

Materials:

- Recombinant HCV NS5B polymerase (genotype-specific)
- Biotinylated oligo(rU) primer
- Poly(rA) template
- [³H]-UTP (radiolabeled uridine triphosphate)
- Unlabeled UTP
- Assay buffer (20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 5 mM MgCl₂, 0.5% Triton X-100)
- PSI-7409 (or other test compounds)
- Streptavidin-coated scintillation proximity assay (SPA) beads
- Stop buffer (0.5 M EDTA)
- 96-well microplates

Procedure:

- Prepare a reaction mixture containing assay buffer, poly(rA) template, biotinylated oligo(rU) primer, and unlabeled UTP.
- Add varying concentrations of PSI-7409 to the wells of a 96-well plate.
- Add the recombinant NS5B polymerase to initiate the reaction.

- Add [^3H]-UTP to the reaction mixture.
- Incubate the plate at 30°C for 2 hours.
- Stop the reaction by adding the stop buffer.
- Add streptavidin-coated SPA beads to each well and incubate for 30 minutes to allow the biotinylated primer-template complex to bind.
- Measure the radioactivity in each well using a scintillation counter.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the concentration of PSI-7409.

Cell-Based HCV Replicon Assay

This assay assesses the antiviral activity of a compound in a cellular context using human hepatoma cells (Huh-7) that stably express an HCV subgenomic replicon.

Materials:

- Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) expressing a reporter gene (e.g., luciferase).
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 (for selection).
- PSI-7409 (or other test compounds).
- 96-well cell culture plates.
- Luciferase assay reagent.
- Luminometer.

Procedure:

- Seed the Huh-7 replicon cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

- Prepare serial dilutions of PSI-7409 in cell culture medium.
- Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound.
- Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
- After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
- Measure the luciferase activity in each well using a luminometer.
- Calculate the EC₅₀ value, the concentration at which the compound inhibits 50% of the replicon's reporter activity, by plotting the percentage of inhibition against the compound concentration.

Conclusion

PSI-7409 is a cornerstone in the understanding and treatment of hepatitis C. Its potent and pan-genotypic inhibition of the HCV NS5B polymerase has been pivotal in the development of highly effective antiviral therapies. The data and protocols presented in this guide offer a comprehensive resource for the continued study of this important molecule and the broader field of HCV research.

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References

- 1. 2'-Deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate sodi... [cymitquimica.com]
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